molecular formula C21H23NO3 B214488 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

カタログ番号 B214488
分子量: 337.4 g/mol
InChIキー: HOMBESJMYMBDIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as DMHPD, is a synthetic compound that has been the focus of research in the field of medicinal chemistry. DMHPD is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a key role in the regulation of cortisol levels in the body.

作用機序

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one acts as a competitive inhibitor of 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in adipose tissue and liver. By inhibiting this enzyme, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one reduces the production of cortisol, which can contribute to the development of metabolic disorders.
Biochemical and Physiological Effects:
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to reduce liver fat accumulation and improve lipid metabolism in animal models of non-alcoholic fatty liver disease.

実験室実験の利点と制限

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a potent and selective inhibitor of 11β-HSD1, making it a valuable tool for studying the role of this enzyme in metabolic diseases. However, its high potency can also make it difficult to use in experiments, as it may require lower concentrations than other inhibitors. In addition, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound and may not accurately reflect the effects of natural compounds on 11β-HSD1 activity.

将来の方向性

Future research on 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one could focus on its potential as a therapeutic agent for the treatment of metabolic disorders. This could involve further studies in animal models to determine its efficacy and safety, as well as clinical trials in humans. In addition, future research could investigate the effects of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one on other metabolic pathways and diseases, such as cancer and neurodegenerative disorders. Finally, the development of new inhibitors of 11β-HSD1 could be explored, with the goal of identifying compounds with improved potency and selectivity.

合成法

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep process involving the reaction of 2,5-dimethylbenzaldehyde with 2-bromoacetylacetone, followed by cyclization with isopropylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.

科学的研究の応用

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential as a therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of these diseases. 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

特性

製品名

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

分子式

C21H23NO3

分子量

337.4 g/mol

IUPAC名

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C21H23NO3/c1-13(2)22-18-8-6-5-7-17(18)21(25,20(22)24)12-19(23)16-11-14(3)9-10-15(16)4/h5-11,13,25H,12H2,1-4H3

InChIキー

HOMBESJMYMBDIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

正規SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。